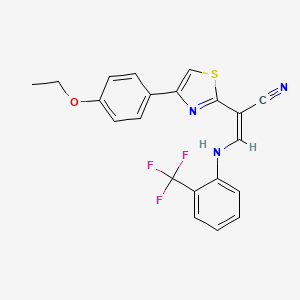
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H16F3N3OS and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring, an acrylonitrile moiety, and various aromatic groups. Its molecular formula is C21H18N4O2S, and it possesses a molecular weight of approximately 398.46 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The presence of electron-withdrawing groups, such as trifluoromethyl and ethoxy groups, has been associated with enhanced cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The above table summarizes the cytotoxic effects observed in specific cancer cell lines, indicating that the compound exhibits significant potency.
The mechanisms through which this compound exerts its effects involve several pathways:
- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, facilitating apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, contributing to its anticancer efficacy .
Structure-Activity Relationships (SAR)
The SAR analysis suggests that modifications to the thiazole and phenyl rings significantly influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances potency against cancer cells.
- Aromatic Substituents : Substituents on the phenyl rings can modulate lipophilicity and bioavailability, impacting overall efficacy .
Case Studies
Several case studies have explored the biological activity of similar thiazole derivatives:
- Thiazole Derivatives Against HCV : A study found that thiazole derivatives exhibited high anti-HCV potency, with structural modifications leading to improved activity and reduced cytotoxicity in liver cell lines .
- Antitumor Activity in Preclinical Models : Research involving animal models demonstrated that compounds similar to this compound significantly reduced tumor growth compared to controls .
Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3OS/c1-2-28-16-9-7-14(8-10-16)19-13-29-20(27-19)15(11-25)12-26-18-6-4-3-5-17(18)21(22,23)24/h3-10,12-13,26H,2H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHOIKRCNNTBRS-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














